Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate CAS number 109799-69-1
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate CAS number 109799-69-1
The following technical guide is structured to serve as a primary reference for researchers utilizing Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (CAS 109799-69-1). It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the compound's role as a high-value scaffold for 8-substituted quinolone development.[1]
CAS Number: 109799-69-1 Role: Advanced Intermediate for Quinolone Antibiotics & Kinase Inhibitors
Executive Summary & Chemical Profile
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is a critical heterocyclic intermediate predominantly synthesized via the Gould-Jacobs reaction . Its structural value lies in the 8-nitro substituent , which serves as a "masked" handle for introducing diversity at the 8-position—a region critical for modulating pharmacokinetic properties (solubility, half-life) and target affinity in modern fluoroquinolone antibiotics and kinase inhibitors.
Unlike simple quinolones, the presence of the electron-withdrawing nitro group at C8 significantly alters the electronic landscape of the pyridine ring, influencing both the acidity of the C4-hydroxyl (tautomeric with C4-oxo) and the reactivity of the C3-ester.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₅ | |
| Molecular Weight | 262.22 g/mol | |
| Appearance | Yellow to tan solid | Nitro compounds often impart yellow coloration.[2][3] |
| Melting Point | >250 °C (Typical) | High lattice energy due to H-bonding (dimerization). |
| Solubility | DMSO, DMF, hot AcOH | Poor solubility in water and non-polar solvents. |
| pKa (Predicted) | ~6.5 (4-OH) | Acidic due to vinylogous carboxylate and 8-NO₂ pull. |
| LogP | 1.8 – 2.0 | Moderate lipophilicity; suitable for membrane permeability. |
| InChI Key | DBJCDCSZGDONQQ-UHFFFAOYSA-N | Standard identifier for database verification. |
Synthetic Pathway: The Gould-Jacobs Protocol
The most authoritative route to CAS 109799-69-1 is the Gould-Jacobs reaction , utilizing 2-nitroaniline as the starting material. This pathway is preferred over the Grohe-Heberg synthesis for this specific nitro-derivative due to the stability of the nitro group under thermal cyclization conditions.
Mechanism & Workflow Visualization
The following diagram illustrates the critical reaction nodes, highlighting the high-temperature cyclization step which is the yield-determining bottleneck.
Figure 1: The Gould-Jacobs synthetic workflow. The thermal cyclization at 250°C is the critical step requiring high-boiling solvents.
Detailed Experimental Protocol
Safety Warning: This protocol involves high temperatures and nitroaromatics. Perform all operations behind a blast shield.
Step 1: Condensation (Formation of Enamine)
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Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-nitroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) .
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Reaction: Heat the neat mixture (or use Toluene if solubility is an issue) to 110–120°C .
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Monitoring: Ethanol is generated as a byproduct. The reaction is complete when ethanol evolution ceases (approx. 2–4 hours).
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Isolation: Cool to room temperature. The intermediate (diethyl 2-((2-nitrophenyl)amino)methylenemalonate) typically solidifies. Recrystallize from Ethanol to obtain high purity.
Step 2: Thermal Cyclization (The Critical Step)
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Solvent System: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether . These solvents allow heating to 250°C without boiling over.
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Procedure: Heat the solvent to 250°C before adding the substrate.[4]
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Addition: Add the Step 1 intermediate portion-wise to the hot solvent.
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Expert Insight: Rapid addition to pre-heated solvent favors kinetic cyclization over polymerization/degradation.
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-
Duration: Maintain 250°C for 30–60 minutes. Monitor via LC-MS (look for MW 262).
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Work-up: Cool the mixture to ~80°C and dilute with a non-polar solvent (Hexane or Heptane). The product, being polar, will precipitate out.
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Purification: Filter the solid. Wash extensively with Hexane (to remove Dowtherm A) and Acetone.
Structural Utility & Applications
The 8-nitro group is rarely the final pharmacophore. Instead, CAS 109799-69-1 acts as a "diversity node."
Reduction to 8-Aminoquinolines
The primary utility is the reduction of the 8-nitro group to an 8-amino group. The resulting Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate is a versatile scaffold.
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Reagents: Iron/Acetic Acid (Fe/AcOH) or Catalytic Hydrogenation (H₂/Pd-C).
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Why: The 8-amino group allows for the attachment of solubilizing tails, fluorophores, or specific receptor-binding motifs (e.g., sulfonamides).
Scaffold for Drug Discovery
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Antibacterials (Fluoroquinolones):
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The 4-oxo-3-carboxylic acid motif is the binding site for DNA Gyrase/Topoisomerase IV.
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Substituents at C8 (derived from the nitro group) reduce photosensitivity and improve activity against anaerobes compared to unsubstituted quinolones.
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Kinase Inhibitors:
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The planar quinoline system mimics the adenine ring of ATP.
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Derivatives at C8 can reach into the "sugar pocket" or "solvent front" of kinase active sites (e.g., EGFR, VEGFR inhibitors).
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Derivatization Logic Tree
Figure 2: Strategic derivatization pathways starting from the 8-nitro scaffold.
Safety & Handling (E-E-A-T)
Working with nitro-substituted heterocycles requires strict adherence to safety protocols.
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Explosion Hazard: While this specific ester is generally stable, nitroaromatics can be energetic. Avoid heating dry solids in closed systems.
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Toxicity:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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Precaution: Use nitrile gloves and a chemical fume hood.
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Thermal Runaway: During the Gould-Jacobs cyclization, the release of ethanol at 250°C can cause rapid pressure buildup. Ensure the system is open to a condenser/trap.
References
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PubChem. (n.d.).[2] Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CID 734639).[2] National Library of Medicine. Retrieved from [Link]
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Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational methodology for the synthesis).
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ResearchGate. (2014). Synthesis of quinoline-3-carboxylate derivatives and reduction protocols. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5 | CID 734639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
